

Addressing tachyphylaxis with long-term DA-1241 treatment

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Compound of Interest

Compound Name: DA-1241
CAS No.: 1914136-10-9
Cat. No.: B15605608

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Technical Support Center: DA-1241

Welcome to the technical support center for **DA-1241**. This resource is designed for researchers, scientists, and drug development professionals utilizing **DA-1241** in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues and provide clarity on the long-term use of this novel GPR119 agonist.

Frequently Asked Questions (FAQs)

Q1: What is **DA-1241** and what is its primary mechanism of action?

A1: **DA-1241** is a novel, orally available small molecule that functions as a G protein-coupled receptor 119 (GPR119) agonist.[1][2] Its primary mechanism of action involves the activation of GPR119, which is predominantly expressed on pancreatic β -cells and enteroendocrine L-cells in the gastrointestinal tract.[3][4] This activation leads to a dual effect: direct stimulation of glucose-dependent insulin secretion from pancreatic β -cells and the promotion of gut peptide release, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic

polypeptide (GIP), and peptide YY (PYY).[1][5] These incretin hormones further enhance insulin secretion, suppress glucagon release, and slow gastric emptying, contributing to improved glycemic control.[6]

Q2: Is tachyphylaxis a concern with long-term **DA-1241** treatment?

A2: Preclinical studies have indicated that **DA-1241** exhibits sustained glucose-lowering effects without evidence of tachyphylaxis.[7] Unlike some other GPR119 agonists that have failed in clinical trials due to a loss of efficacy over time, **DA-1241** has demonstrated long-standing antidiabetic effects in animal models.[7] This suggests a reduced potential for receptor desensitization and downregulation with prolonged treatment.

Q3: What are the reported effects of **DA-1241** on metabolic dysfunction-associated steatohepatitis (MASH)?

A3: In preclinical and clinical studies, **DA-1241** has shown beneficial effects in models of MASH. It has been demonstrated to reduce hepatic steatosis (fatty liver), inflammation, and fibrosis.[1][2][5] The proposed mechanisms for these hepatoprotective effects include the inhibition of NFκB signaling, which mitigates hepatic inflammation, and the induction of TFEB-mediated autophagy, which helps clear accumulated lipids in liver cells.[3]

Q4: What quantitative clinical data is available for **DA-1241** in MASH patients?

A4: A Phase 2a clinical trial in patients with presumed MASH has demonstrated statistically significant improvements in several key biomarkers after 16 weeks of treatment. The following tables summarize the key quantitative findings.

Quantitative Data from Phase 2a MASH Clinical Trial

Table 1: Change in Alanine Aminotransferase (ALT) Levels[8][9]

| Treatment Group | Baseline ALT (U/L) | Change at Week 4 (U/L) | p-value vs. Placebo (Week 4) | Change at Week 8 (U/L) | p-value vs. Placebo (Week 8) | Change at Week 16 (U/L) | p-value vs. Placebo (Week 16) |
|-----------------|--------------------|------------------------|------------------------------|------------------------|------------------------------|-------------------------|-------------------------------|
| Placebo | 85.5 | -3.4 | - | -6.8 | - | -10.2 | - |
| DA-1241 100mg | 86.1 | -18.5 | 0.0159 | -20.9 | 0.0342 | -22.8 | 0.0506 |

Table 2: Change in Controlled Attenuation Parameter (CAP) Score[8]

| Treatment Group | Baseline CAP (dB/m) | Change at Week 16 (dB/m) | p-value vs. Placebo |
|-----------------------------------|---------------------|--------------------------|---------------------|
| Placebo | 345.5 | -1.4 | - |
| DA-1241 100mg | 346.7 | -23.0 | 0.0308 |
| DA-1241 100mg + Sitagliptin 100mg | 342.1 | -25.1 | 0.0452 |

Table 3: Change in Hemoglobin A1c (HbA1c)[8]

| Treatment Group | Baseline HbA1c (%) | Change at Week 16 (%) | p-value vs. Placebo |
|-----------------------------------|--------------------|-----------------------|---------------------|
| Placebo | 6.2 | -0.1 | - |
| DA-1241 100mg | 6.3 | -0.4 | 0.0179 |
| DA-1241 100mg + Sitagliptin 100mg | 6.2 | -0.5 | 0.0050 |

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during in vitro and in vivo experiments with **DA-1241**.

Issue 1: Apparent Lack of Efficacy or Diminished Response Over Time in Cell-Based Assays

- Potential Cause: While **DA-1241** has not shown tachyphylaxis in vivo, suboptimal cell culture conditions or assay design could mimic a desensitized response.
- Troubleshooting Steps:
 - Cell Line Verification: Confirm that the cell line used expresses functional GPR119. HEK293 cells stably expressing human GPR119 are a suitable model.[10][11] For studying insulin secretion, MIN6 or HIT-T15 cell lines can be used.
 - Agonist Concentration: Ensure that the concentration of **DA-1241** is within the optimal range. For in vitro cAMP assays, an EC50 of approximately 14.7 nM has been reported in HIT-T15 cells.[12] Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
 - Assay Controls: Always include a positive control for G α s activation, such as forskolin, to confirm that the downstream signaling machinery (adenylyl cyclase) is functional. A vehicle control (e.g., DMSO) is also essential.
 - Re-evaluation of Downstream Readout: If a diminished response is observed in one assay (e.g., cAMP accumulation), consider measuring a different downstream event, such as GLP-1 secretion in an appropriate enteroendocrine cell line (e.g., GLUTag cells), to confirm GPR119 activation.

Issue 2: High Variability in In Vivo Efficacy Studies

- Potential Cause: The in vivo effects of **DA-1241** can be influenced by factors such as animal model, diet, and route of administration.
- Troubleshooting Steps:
 - Animal Model Selection: For studying metabolic effects, diet-induced obesity models in mice (e.g., high-fat diet-fed C57BL/6J mice) are commonly used.[7]
 - Route and Timing of Administration: **DA-1241** is orally available.[2] Ensure consistent oral gavage technique and timing of administration relative to glucose challenges or other

measurements.

- Dietary Considerations: The composition of the diet can impact the baseline metabolic state of the animals and influence the observed effects of **DA-1241**. Maintain a consistent and well-defined diet throughout the study.
- Measurement of Target Engagement: Whenever possible, measure downstream biomarkers to confirm target engagement, such as plasma GLP-1 levels after **DA-1241** administration.[12]

Issue 3: Difficulty in Detecting GLP-1 Secretion In Vitro

- Potential Cause: Detecting GLP-1 secretion from cell lines can be challenging due to low basal levels and the need for sensitive detection methods.
- Troubleshooting Steps:
 - Cell Line and Culture Conditions: Use an appropriate enteroendocrine cell line known to secrete GLP-1, such as GLUTag cells. Optimize cell density and culture conditions to ensure cell health.
 - DPP-4 Inhibition: GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). Include a DPP-4 inhibitor in your assay buffer to prevent GLP-1 degradation and allow for its accumulation and detection.
 - Sensitive Detection Kit: Utilize a highly sensitive GLP-1 ELISA or a similar immunoassay to quantify the secreted peptide.
 - Time Course Experiment: Perform a time-course experiment to determine the optimal incubation time with **DA-1241** for maximal GLP-1 secretion.

Experimental Protocols

1. In Vitro cAMP Accumulation Assay to Assess GPR119 Activation

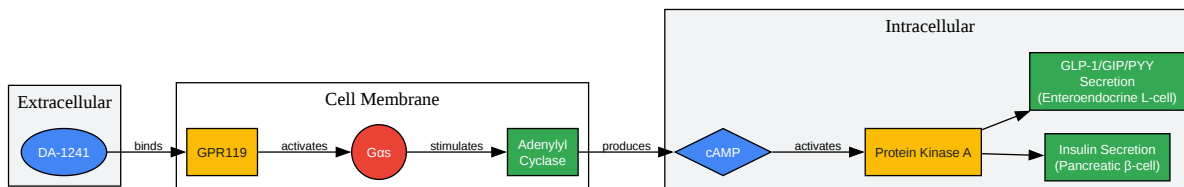
- Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to **DA-1241** in a cell line expressing GPR119.

- Materials:
 - HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
 - **DA-1241**.
 - Forskolin (positive control).
 - DMSO (vehicle control).
 - cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
 - 384-well microplates.
- Methodology:
 - Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.
 - Cell Plating: Seed the cells into a 384-well plate at an optimized density and incubate overnight.
 - Compound Preparation: Prepare serial dilutions of **DA-1241** in assay buffer. Prepare a positive control solution of forskolin and a vehicle control (DMSO).
 - Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
 - Incubation: Incubate the plate at 37°C for 30 minutes.
 - cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
 - Data Acquisition: Measure the signal on a plate reader compatible with the chosen detection technology.
 - Data Analysis: Plot the signal against the log of the **DA-1241** concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

2. In Vivo Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity Mouse Model

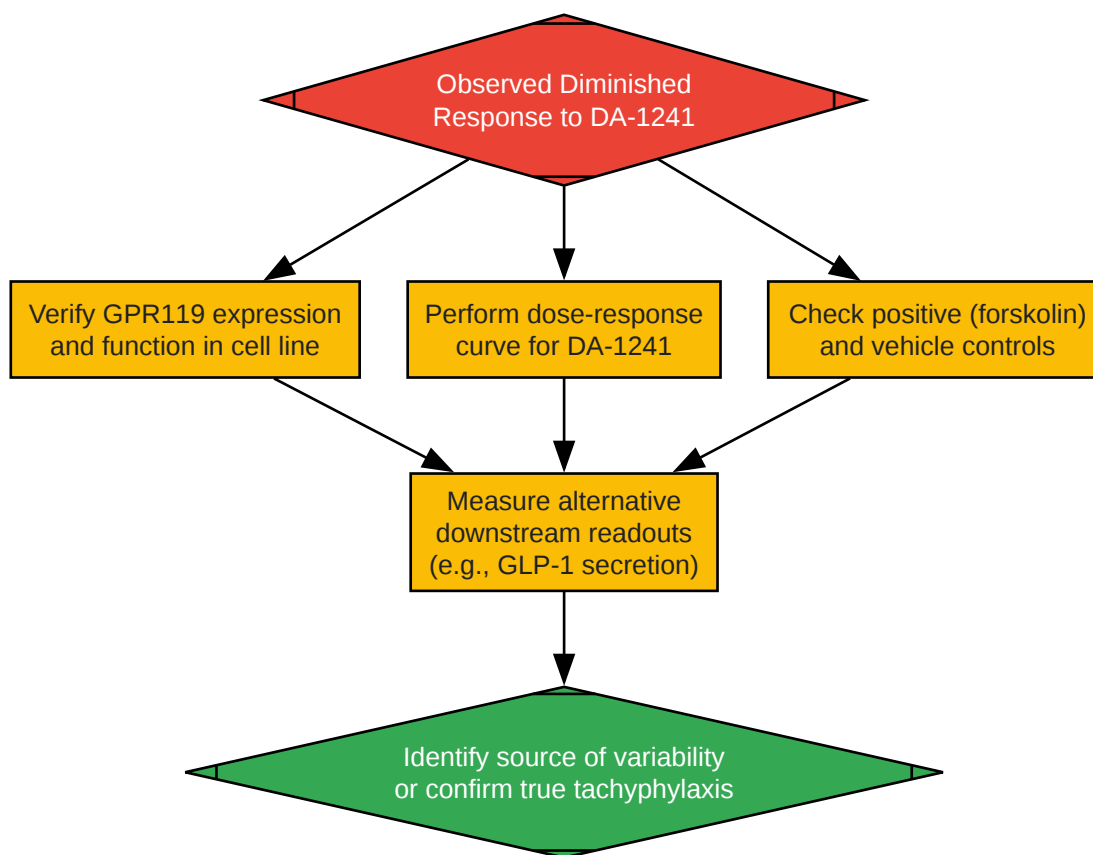
- Objective: To evaluate the effect of long-term **DA-1241** treatment on glucose tolerance in a mouse model of diet-induced obesity.
- Materials:
 - C57BL/6J mice on a high-fat diet (HFD) for 12-16 weeks.
 - **DA-1241**.
 - Vehicle control (e.g., 0.5% carboxymethyl cellulose).
 - Glucose solution (2 g/kg).
 - Blood glucose meter and test strips.
- Methodology:
 - Long-Term Treatment: Administer **DA-1241** or vehicle orally once daily for the desired treatment period (e.g., 4-12 weeks).
 - Fasting: Fast the mice for 6 hours before the OGTT.
 - Baseline Blood Glucose: Measure blood glucose from a tail snip (time 0).
 - Oral Glucose Challenge: Administer a 2 g/kg glucose solution via oral gavage.
 - Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
 - Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for blood glucose to quantify the overall glucose excursion.

Visualizations



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Caption: **DA-1241** signaling pathway via GPR119 activation.



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Caption: Troubleshooting workflow for apparent tachyphylaxis.

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